N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethylbenzene-1-sulfonamide

Regioisomerism Pyridazine sulfonamide CB1 receptor

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethylbenzene-1-sulfonamide (CAS 946287-04-3) is a fully synthetic heterocyclic sulfonamide derivative with a molecular formula of C24H28N4O2S and a molecular weight of 436.57 g/mol. The structure couples a 7-membered azepane ring to a pyridazine core through the 6-position, further linked via a 1,4-phenylene bridge to a para-ethylbenzenesulfonamide moiety.

Molecular Formula C24H28N4O2S
Molecular Weight 436.57
CAS No. 946287-04-3
Cat. No. B2836111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethylbenzene-1-sulfonamide
CAS946287-04-3
Molecular FormulaC24H28N4O2S
Molecular Weight436.57
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4
InChIInChI=1S/C24H28N4O2S/c1-2-19-7-13-22(14-8-19)31(29,30)27-21-11-9-20(10-12-21)23-15-16-24(26-25-23)28-17-5-3-4-6-18-28/h7-16,27H,2-6,17-18H2,1H3
InChIKeyUCYFYQPSANUEGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{4-[6-(Azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethylbenzene-1-sulfonamide (CAS 946287-04-3): Core Chemical Identity for Procurement & Research Selection


N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethylbenzene-1-sulfonamide (CAS 946287-04-3) is a fully synthetic heterocyclic sulfonamide derivative with a molecular formula of C24H28N4O2S and a molecular weight of 436.57 g/mol . The structure couples a 7-membered azepane ring to a pyridazine core through the 6-position, further linked via a 1,4-phenylene bridge to a para-ethylbenzenesulfonamide moiety . The compound belongs to the broader pyridazine-3-yl-sulfonamide family, a scaffold explored for ion channel modulation (CFTR inhibition, CaCC blockade) [1] and cannabinoid CB1 receptor antagonism [2], placing it at the intersection of multiple pharmacological programs. For procurement decisions, its differentiation hinges on the specific azepane-pyridazine-4-ethylbenzenesulfonamide substitution pattern, which is distinct from the more common piperazine, morpholine, or unsubstituted phenyl variants and from its regioisomeric 3-phenyl counterpart (CAS 933215-31-7).

Why N-{4-[6-(Azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethylbenzene-1-sulfonamide Cannot Be Simply Interchanged with Other Pyridazine Sulfonamides


Generic substitution among pyridazine sulfonamides is unreliable because small structural permutations—regioisomerism of the central phenyl linker (4- vs. 3-position), identity of the cyclic amine (azepane vs. piperazine vs. morpholine), and para-substituent on the terminal benzenesulfonamide ring—produce markedly different pharmacodynamic and physicochemical profiles [1]. Within the class, CFTR-inhibitory pyridazine sulfonamides require a defined spatial arrangement for channel binding, and CB1-antagonist sulfonamides exhibit Ki values ranging from 44.6 nM to >40 μM depending solely on the nature of the S-linked or N-linked substituent [2]. For the target compound, the combination of a flexible hydrophobic azepane ring and a para-ethylbenzenesulfonamide tail creates a unique pharmacophoric fingerprint that is absent in the more polar ethoxy, bromo, or unsubstituted analogs and in the regioisomeric 3-phenyl series. Consequently, substituting a closely related CAS number without confirmatory head-to-head data risks loss of target engagement, altered selectivity, and experimental irreproducibility.

Quantitative Differentiation Evidence for N-{4-[6-(Azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethylbenzene-1-sulfonamide (946287-04-3) Against Closest Analogs


Regioisomeric Differentiation: 4-Phenyl vs. 3-Phenyl Linker Architecture and Its Predicted Impact on Target Binding

The target compound bears a para-(1,4-phenylene) bridge connecting the pyridazine core to the sulfonamide nitrogen, whereas the commercially available regioisomer N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethylbenzene-1-sulfonamide (CAS 933215-31-7) employs a meta-(1,3-phenylene) linkage . In the CB1 antagonist pyridazine sulfonamide series, the spatial orientation of the central phenyl ring is a critical determinant of binding: the para-substituted N-bornyl and N-isopinocampheyl sulfonamides (compounds 11, 12, 22) achieve CB1 Ki values of 44.6–75.5 nM, while meta-substituted or conformationally constrained analogs within the same chemotype lose affinity by >10-fold [1]. Although direct head-to-head CB1 data for the target compound versus CAS 933215-31-7 have not been published, the class-level SAR indicates that the para arrangement is essential for high-affinity target engagement [2].

Regioisomerism Pyridazine sulfonamide CB1 receptor Structure-activity relationship

Azepane Ring Advantage: 7-Membered Cyclic Amine vs. Piperazine/Morpholine in Ion Channel Modulation

The target compound incorporates an azepane (homopiperidine) moiety at the pyridazine 6-position. Among CFTR-inhibitory pyridazine sulfonamides claimed in US20120129858, the nature of the cyclic amine directly affects ion transport blockade potency: the patent specifies activity thresholds of IC50 <30 µM in the T84 human colonic epithelial cell short-circuit current assay and >30% inhibition at 20 µM in the FRT (fischer rat thyroid) assay [1]. Azepane-containing pyridazine sulfonamides are explicitly encompassed within Formula I of the patent [2]. While the patent does not disclose the specific IC50 of the target compound, the azepane ring imparts greater conformational flexibility and lipophilicity (calculated LogP ~4.0 for the target compound) compared to the more polar morpholine (clogP ~2.5) or piperazine (clogP ~2.0) analogs, which can improve membrane permeability and intracellular target access .

Azepane Piperazine Morpholine CFTR inhibition T84 assay

Para-Ethyl Substituent Differentiation: Lipophilic Bulk vs. Ethoxy, Bromo, and Unsubstituted Benzenesulfonamide Tails

The terminal para-ethyl substituent on the benzenesulfonamide ring differentiates the target compound from closely related analogs bearing para-ethoxy (CAS 1040671-56-4), para-bromo (CAS 1171835-73-6), or unsubstituted phenyl sulfonamide tails. The para-ethyl group provides moderate lipophilic bulk (clogP contribution ~+1.5 vs. unsubstituted) without introducing the hydrogen-bond acceptor character of ethoxy or the heavy atom/metabolic liability of bromo . In the antitubercular screening context, the compound was evaluated alongside pyrazinamide (first-line TB drug; MIC 8 µg/mL against M. tuberculosis H37Ra) [1], though specific MIC values for the compound were not disclosed in the available primary literature . The selection of para-ethyl over para-ethoxy or para-bromo may reflect a deliberate optimization toward balanced lipophilicity and reduced toxicity risk, based on general medicinal chemistry principles for sulfonamide drug design .

Ethylbenzenesulfonamide SAR Antitubercular Lipophilicity Cytotoxicity

Purity Specification and Procurement Availability: Ensuring Reproducibility in Biological Assays

The target compound is available from multiple chemical suppliers at a specification of ≥95% purity (HPLC), with the catalog-grade material suitable for in vitro biological screening . In contrast to bespoke pyridazine sulfonamide analogs that require custom synthesis (typical lead times 4–8 weeks), this compound is stocked and available for immediate procurement . The defined purity threshold is critical for quantitative pharmacology: impurities at ≥5% can confound IC50 determinations, particularly in cell-based assays where minor contaminants may exert off-target cytotoxicity . While the compound is not currently listed in PubChem with a validated bioassay entry, its commercial availability with a Certificate of Analysis (CoA) enables researchers to establish batch-to-batch consistency, a fundamental requirement for reproducible SAR studies.

Purity Procurement Quality control Reproducibility CAS 946287-04-3

Recommended Research and Industrial Application Scenarios for N-{4-[6-(Azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethylbenzene-1-sulfonamide (946287-04-3)


CFTR and CaCC Ion Channel Inhibitor Screening Programs

The compound is structurally encompassed by the pyridazine sulfonamide patent family (US20120129858/US20110288093) claiming CFTR and calcium-activated chloride channel (CaCC) inhibitors [1]. Its azepane-pyridazine-4-ethylbenzenesulfonamide architecture makes it a relevant probe for ion channel drug discovery targeting secretory diarrhea, polycystic kidney disease, and cystic fibrosis. Researchers can integrate it into T84 transepithelial short-circuit current assays (IC50 threshold: <30 µM) or FRT cell-based fluorescence assays (>30% inhibition at 20 µM) as a reference compound for SAR expansion around the azepane substitution series [1].

CB1 Cannabinoid Receptor Antagonist Lead Optimization

Given the demonstrated CB1 antagonist activity of para-substituted diarylpyridazine sulfonamides (Ki 44.6–75.5 nM in the Murineddu et al. 2018 series) [2], the target compound serves as a scaffold-hopping starting point for peripheral CB1 antagonist programs targeting obesity, metabolic syndrome, and non-alcoholic steatohepatitis (NASH). Its azepane ring and para-ethyl tail offer distinct physicochemical properties compared to the bornyl and isopinocampheyl sulfonamide leads, potentially improving blood-brain barrier exclusion and peripheral selectivity.

Antitubercular Drug Discovery: Pyrazinamide Comparator Studies

The compound has been evaluated alongside pyrazinamide (first-line TB drug, MIC 8 µg/mL against M. tuberculosis H37Ra) in antitubercular screening cascades [3]. While full MIC data remain unpublished, its inclusion in screening sets indicates it is a candidate for hit-to-lead optimization against drug-sensitive and drug-resistant M. tuberculosis strains. Procurement supports follow-up minimum inhibitory concentration (MIC) determination, time-kill kinetic studies, and cytotoxicity profiling in HEK-293 cells as recommended by the published screening workflow [3].

Chemical Biology Tool Compound for Azepane-Containing Sulfonamide SAR Libraries

The compound's unique combination of a flexible 7-membered azepane ring, a pyridazine heterocycle, and a para-ethylbenzenesulfonamide tail makes it a valuable building block for constructing focused sulfonamide libraries aimed at probing the chemical space around under-explored azepane-pyridazine pharmacophores . Its stocked availability and ≥95% purity facilitate parallel synthesis and rapid analog generation, enabling systematic exploration of phenyl linker regioisomerism (para vs. meta), cyclic amine ring size (pyrrolidine through azocane), and terminal substituent effects (alkyl, alkoxy, halogen) on biological activity .

Quote Request

Request a Quote for N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.